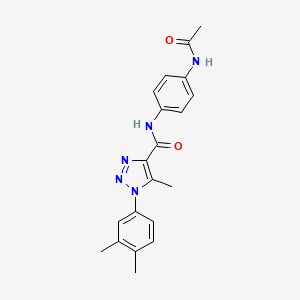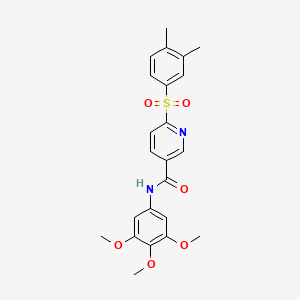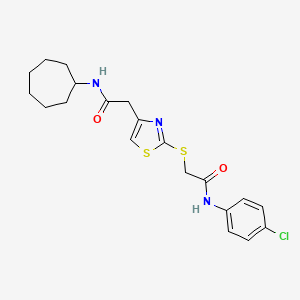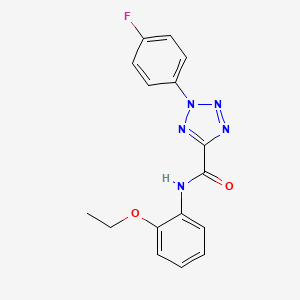![molecular formula C10H12O3S B2603060 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid CAS No. 123392-37-0](/img/structure/B2603060.png)
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C10H12O3S . It has a molecular weight of 212.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid moiety attached to a 4-methoxyphenyl group via a sulfur atom . The InChI code for this compound is 1S/C10H12O3S/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Aplicaciones Científicas De Investigación
Potential Antileukotrienic Agents
Jampílek et al. (2004) synthesized compounds closely related to 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid as potential antileukotrienic drugs, highlighting their applications in medical research, particularly for conditions like asthma and allergies. Special catalytic conditions were utilized for the synthesis, and the compounds showed some level of antiplatelet activity, indicating their potential in preventing blood clots (Jampílek et al., 2004).
Catalysis and Organic Synthesis
Tayebi et al. (2011) employed a sulfuric acid derivative as a recyclable catalyst for condensation reactions, showcasing the use of sulfur-containing compounds in facilitating chemical transformations. This research demonstrates the utility of such compounds in synthetic chemistry, offering an environmentally friendly option for catalysis (Tayebi et al., 2011).
Proton Exchange Membranes for Fuel Cells
Research by Kim et al. (2008) on sulfonated poly(arylene ether sulfone) copolymers, which include sulfanyl and methoxyphenyl groups, revealed their potential as materials for proton exchange membranes in fuel cells. These materials exhibited good proton conductivity and thermal stability, essential properties for efficient fuel cell operation (Kim et al., 2008).
Corrosion Inhibition
Bouklah et al. (2006) explored the use of a compound structurally related to this compound as a corrosion inhibitor for mild steel in sulfuric acid media. The study highlighted the compound's excellent inhibitory performance, which could be attributed to its adsorption on the metal surface, presenting a practical application in industrial corrosion protection (Bouklah et al., 2006).
Chemiluminescence and Analytical Applications
The study by Watanabe et al. (2010) on the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes opens up potential applications in analytical chemistry, particularly in sensitive detection methods. These compounds, which include sulfanyl groups, exhibit unique light-emitting properties under specific conditions, useful in bioanalytical assays and chemical sensors (Watanabe et al., 2010).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Análisis Bioquímico
Biochemical Properties
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways . The interactions between this compound and these biomolecules are primarily through binding to active sites or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, this compound can impact cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target biomolecule, altering its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound can result in changes in cellular function, such as alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, the compound may have beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and alter the levels of metabolites within the cell. For example, it may inhibit enzymes involved in the breakdown of certain substrates, leading to an accumulation of these substrates and a shift in metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its activity and function, as its concentration in different cellular regions may affect its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can modulate gene expression.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMRFOXHSDWDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(butylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602989.png)
![1-[4-(Benzyloxy)phenyl]ethanol](/img/structure/B2602990.png)
![(2R,3S,4R,5R,6S)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2602993.png)
![4-(4-ethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2602994.png)

![1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2602996.png)
![4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2602997.png)
![4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2602999.png)
